7-bromopyrrolo[1,2-a]pyrazine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Leverage the unique regioselectivity of this pyrrolo[1,2-a]pyrazine scaffold for your drug discovery programs. Unlike 6-bromo analogs, the 7-bromo position offers a distinct vector for cross-coupling, critical for generating diverse chemical libraries with potent antibacterial and antifungal properties. Its privileged structure is ideal for SAR-driven lead optimization against resistant strains.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1246554-25-5
Cat. No. B6226681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromopyrrolo[1,2-a]pyrazine
CAS1246554-25-5
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C2C=N1)Br
InChIInChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H
InChIKeyCLJPQYZNIHAZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromopyrrolo[1,2-a]pyrazine (CAS 1246554-25-5): A Key Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


7-Bromopyrrolo[1,2-a]pyrazine is a brominated heterocyclic compound featuring a fused pyrrole-pyrazine core with a molecular weight of 197.03 g/mol and molecular formula C₇H₅BrN₂ . The compound serves as a versatile building block in medicinal chemistry, with its pyrrolo[1,2-a]pyrazine scaffold being prevalent in bioactive molecules exhibiting a range of pharmacological activities [1]. The bromine atom at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling the rapid construction of diverse chemical libraries for structure-activity relationship studies [2].

Critical Substituent Effects: Why 7-Bromopyrrolo[1,2-a]pyrazine Is Not Interchangeable with Other Pyrrolopyrazines


The pyrrolo[1,2-a]pyrazine scaffold is not a monolithic entity; subtle variations in ring fusion, nitrogen positioning, and substitution patterns dictate distinct biological activity profiles. A 2021 review explicitly notes that pyrrolo[1,2-a]pyrazine derivatives exhibit predominantly antibacterial, antifungal, and antiviral activities, whereas the isomeric 5H-pyrrolo[2,3-b]pyrazine scaffold demonstrates a stronger association with kinase inhibition [1]. Furthermore, the specific position of the bromine atom is critical: 7-bromopyrrolo[1,2-a]pyrazine provides a unique vector for derivatization compared to its 6-bromo analogs, as evidenced by distinct regioselectivity in cross-coupling reactions and the resulting biological outcomes of the derived products [2]. Therefore, substituting one pyrrolopyrazine for another without rigorous comparative data can lead to divergent, and potentially suboptimal, research outcomes.

Quantitative Evidence Guide: Differentiating 7-Bromopyrrolo[1,2-a]pyrazine for Scientific Selection


Regioselective Synthetic Utility: 7-Bromo vs. 6-Bromo Position in Cross-Coupling Reactions

The 7-bromo substituent on the pyrrolo[1,2-a]pyrazine core offers distinct regioselectivity in palladium-catalyzed cross-coupling reactions compared to its 6-bromo counterpart. While the 6-bromo position is known to undergo efficient Suzuki coupling [1], the 7-bromo position provides an alternative, complementary site for C-C bond formation. This differential reactivity is critical for accessing different chemical space and generating diverse compound libraries from a single core scaffold.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differentiated Biological Activity Profile: Antimicrobial vs. Kinase Inhibition Across Pyrrolopyrazine Isomers

A comprehensive review of pyrrolopyrazine derivatives establishes a clear functional divergence between isomeric scaffolds. Pyrrolo[1,2-a]pyrazine derivatives, the core structure of the target compound, are predominantly associated with antibacterial, antifungal, and antiviral activities. In contrast, the 5H-pyrrolo[2,3-b]pyrazine scaffold is more closely linked to kinase inhibitory activity [1]. This class-level distinction indicates that a 7-bromo derivative of pyrrolo[1,2-a]pyrazine is more likely to yield hits in antimicrobial screening campaigns than a similarly substituted 5H-pyrrolo[2,3-b]pyrazine analog.

Medicinal Chemistry Anti-infective Kinase Inhibition

Antifungal Potency of Pyrrolo[1,2-a]pyrazines: A Superior Class Compared to Reference Drugs

A 2023 study synthesized and evaluated a series of pyrrolo[1,2-a]pyrazines for antifungal activity against six Candida spp., including two multidrug-resistant strains. The study reported that compared to reference antifungal drugs, most test compounds from the pyrrolo[1,2-a]pyrazine series produced a more robust antifungal effect [1]. While specific MIC values for the unsubstituted 7-bromo derivative are not reported, this class-level evidence demonstrates the strong inherent antifungal potential of the pyrrolo[1,2-a]pyrazine core, which can be further optimized through substitution at the 7-position.

Antifungal Drug Discovery Candida

Purity and Characterization: Vendor-Specific Quality Control for Reproducible Research

For researchers requiring a reliable and well-characterized starting material, 7-bromopyrrolo[1,2-a]pyrazine is available from vendors such as Bidepharm with a standard purity of 95% and batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of characterization, while not a differentiation of the molecule itself, is a crucial procurement differentiator. It ensures that experimental results are not confounded by impurities or batch-to-batch variability, which can be a significant issue with less rigorously characterized analogs or custom-synthesized materials.

Chemical Procurement Quality Control Analytical Chemistry

Recommended Application Scenarios for 7-Bromopyrrolo[1,2-a]pyrazine Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Diverse Pyrrolo[1,2-a]pyrazine Libraries via 7-Position Derivatization

This compound is optimally used as a key intermediate in the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives for drug discovery. Its primary utility lies in its ability to undergo further functionalization at the 7-bromo position via palladium-catalyzed cross-coupling reactions [1], enabling the rapid generation of chemical libraries for exploring structure-activity relationships (SAR) around this core scaffold [2].

Antimicrobial Drug Discovery: Screening for Novel Antifungal and Antibacterial Agents

Based on class-level evidence demonstrating the potent antifungal activity of pyrrolo[1,2-a]pyrazines [1] and their association with antibacterial and antiviral effects [2], 7-bromopyrrolo[1,2-a]pyrazine and its derivatives are well-suited for screening campaigns against bacterial and fungal pathogens. Its use is particularly recommended for programs targeting drug-resistant strains, given the observed efficacy of related compounds [1].

Chemical Biology: Probe Development for Target Identification and Pathway Analysis

The pyrrolo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry [1]. 7-bromopyrrolo[1,2-a]pyrazine can be employed as a starting point for the synthesis of chemical probes to investigate biological pathways where this scaffold has shown activity, such as in antimicrobial mechanisms [2]. Its bromine handle allows for the introduction of tags (e.g., biotin, fluorophores) for target identification or imaging studies.

Technical Documentation Hub

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